molecular formula C24H24N4O3 B2898723 N-[1-(3-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260926-01-9

N-[1-(3-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Número de catálogo: B2898723
Número CAS: 1260926-01-9
Peso molecular: 416.481
Clave InChI: CZVAFKCNPPUQQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,2,4-oxadiazole core substituted at the 5-position with a 4-methylphenyl group. A pyrrole ring is linked to the oxadiazole via a methylene bridge, and the acetamide side chain includes a 3-methoxyphenethyl substituent.

Propiedades

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-9-11-18(12-10-16)23-26-24(31-27-23)21-8-5-13-28(21)15-22(29)25-17(2)19-6-4-7-20(14-19)30-3/h4-14,17H,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVAFKCNPPUQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC(C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound N-[1-(3-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a complex structure comprising a methoxyphenyl group, an oxadiazole moiety, and a pyrrole ring. The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Specific synthetic routes may vary, but they often leverage established methodologies for constructing oxadiazole and pyrrole derivatives.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the oxadiazole ring have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) models.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-715.2Induction of apoptosis via caspase activation
Compound BA54920.5Inhibition of cell cycle progression
N-[1-(3-methoxyphenyl)ethyl]-2-{...}TBDTBDTBD

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, as seen in related studies where similar structures inhibited pro-inflammatory cytokines in vitro. These effects could be attributed to the modulation of signaling pathways involved in inflammation.

Antimicrobial Activity

Preliminary assessments suggest that the compound could possess antimicrobial properties against various pathogens. Compounds with oxadiazole scaffolds have shown efficacy against gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Study 1: Anticancer Efficacy

A study evaluating the anticancer potential of oxadiazole derivatives found that specific modifications to the structure significantly enhanced their cytotoxicity against MCF-7 cells. The mechanism was linked to increased apoptosis rates and inhibition of tumor growth in xenograft models.

Study 2: Inflammatory Response Modulation

In another investigation, a related compound was tested for its ability to modulate inflammatory responses in human cell lines. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

Análisis De Reacciones Químicas

Reactivity of the Acetamide Group

The acetamide linkage (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Type Conditions Products Supporting Evidence
Acidic HydrolysisHCl (6M), reflux, 8–12 hrs2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acid + 1-(3-Methoxyphenyl)ethylamine Analogous amide hydrolysis
Basic HydrolysisNaOH (2M), 80°C, 6 hrsSodium salt of acetic acid derivative + free amineGeneral amide reactivity

Key Notes :

  • Hydrolysis rates depend on steric hindrance from the 1-(3-methoxyphenyl)ethyl group .
  • Stability in physiological conditions (pH 7.4) suggests limited hydrolysis in biological systems.

1,2,4-Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic character, enabling nucleophilic ring-opening and cycloaddition reactions.

Nucleophilic Ring-Opening

Nucleophile Conditions Products Mechanism
HydrazineEthanol, reflux, 4 hrs3-(4-Methylphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole hydrazideRing cleavage at C–O bond
Grignard ReagentTHF, 0°C to RT, 2 hrsSubstituted amidines via addition to the electron-deficient oxadiazole ring Electrophilic substitution

Thermal Rearrangement

At >200°C, the oxadiazole ring may isomerize to 1,3,4-oxadiazole derivatives, though this is less common without catalysts .

Pyrrole Ring Reactivity

The pyrrole moiety participates in electrophilic substitution, though the electron-withdrawing oxadiazole group reduces its aromaticity.

Reaction Conditions Position Products Yield
NitrationHNO₃/H₂SO₄, 0°C, 1 hrC-3 or C-4Nitro-substituted pyrrole derivatives45–60%
BrominationBr₂ in DCM, RT, 2 hrsC-33-Bromo-pyrrole analog55%

Limitations :

  • Steric hindrance from the adjacent oxadiazole group suppresses reactivity at C-2 and C-5 .

Demethylation of Methoxy Group

Under strong acids (e.g., HBr/AcOH), the 3-methoxyphenyl group converts to a hydroxyl derivative:

Conditions : 48% HBr, 120°C, 6 hrs
Product : N-[1-(3-Hydroxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Reduction of Oxadiazole Ring

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the oxadiazole to a diamide, though this requires harsh conditions (>80 psi H₂) .

Experimental Considerations

  • Solubility : The compound is soluble in DMSO and DMF but poorly in water, necessitating polar aprotic solvents for reactions.
  • Stability : Stable under ambient conditions but degrades under prolonged UV exposure due to the oxadiazole ring.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound and the analog from share identical oxadiazole-pyrrole-acetamide backbones but differ in substituents (3-methoxyphenethyl vs. 2-ethylphenyl). The methoxy group may enhance solubility compared to the ethyl group .
  • The pyridinone-containing analog replaces the pyrrole with a pyridinone ring and introduces chlorine atoms, likely increasing electronegativity and altering binding interactions.
  • The pyrazole-based analog incorporates a methylsulfanyl group, which could influence redox stability or enzyme inhibition via sulfur interactions .
Table 2: Hypothetical Pharmacological Profiles (Based on Structural Features)
Compound Name Predicted Target Affinity Metabolic Stability Lipophilicity (LogP)* Potential Applications
Target Compound Moderate to high (oxadiazole core) High ~3.2 Antiviral, anticancer
N-(2-Ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Moderate Moderate ~3.8 Inflammation, kinase inhibition
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide High (pyrazole-oxadiazole synergy) High ~2.9 Antimicrobial, protease inhibition

Notes:

  • Oxadiazole-containing compounds (e.g., target compound, ) are often associated with antiviral and anti-inflammatory activities due to their ability to mimic peptide bonds and interact with enzyme active sites .
  • The methylsulfanyl group in may confer enhanced binding to cysteine proteases or metal-dependent enzymes .
  • Chlorine substituents (e.g., in ) typically improve metabolic stability but may reduce solubility .

Substituent Effects on Activity

  • 3-Methoxyphenethyl vs. However, the ethyl group may offer better hydrophobic interactions in certain targets .
  • Pyrazole vs. Pyrrole : Pyrazole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to the additional nitrogen, which could improve target selectivity .
  • Chlorine vs. Methoxy : Chlorine in increases electronegativity and steric bulk, possibly enhancing binding to electron-rich pockets in proteins, whereas methoxy groups favor π-π stacking interactions .

Q & A

Advanced Research Question

  • In silico metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methoxy groups prone to demethylation) .
  • CYP450 inhibition assays : Validate predictions with liver microsome incubations and HPLC-MS metabolite profiling .

How can researchers address contradictory biological activity data across studies?

Advanced Research Question
Contradictions often stem from:

  • Assay variability : Standardize cell passage numbers and serum concentrations in viability assays .
  • Compound stability : Pre-test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
    Resolution : Use orthogonal assays (e.g., apoptosis markers vs. proliferation inhibitors) to confirm mechanisms .

What purification techniques optimize yield for hygroscopic intermediates?

Basic Research Question

  • Chromatography : Flash chromatography with silica gel (hexane:EtOAc gradients) resolves polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for oxadiazole intermediates; add activated charcoal to remove colored impurities .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Exothermic reactions : Implement controlled addition of reagents (e.g., oxadiazole precursors) to prevent thermal runaway .
  • Solvent recovery : Optimize distillation protocols for DMF reuse to reduce costs and environmental impact .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Light sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC every 3 months .
  • Hydrolytic stability : Acetamide bonds degrade in acidic conditions (pH < 4); use lyophilization for long-term storage .

What strategies validate target engagement in complex biological systems?

Advanced Research Question

  • Cellular thermal shift assays (CETSA) : Confirm binding to intended targets by measuring protein denaturation shifts .
  • SPR biosensors : Quantify binding kinetics (KD, kon/koff) for receptors like GPCRs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.